molecular formula C13H19BrN2S B12455508 1-(4-Bromophenyl)-3-hexylthiourea

1-(4-Bromophenyl)-3-hexylthiourea

Cat. No.: B12455508
M. Wt: 315.27 g/mol
InChI Key: GKJHNPQNZRKRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-hexylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to an organic group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-hexylthiourea typically involves the reaction of 4-bromoaniline with hexyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

4-Bromoaniline+Hexyl isothiocyanateThis compound\text{4-Bromoaniline} + \text{Hexyl isothiocyanate} \rightarrow \text{this compound} 4-Bromoaniline+Hexyl isothiocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-hexylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other organic compounds and can be used in the development of new materials.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacterial and fungal strains.

    Medicine: Research has indicated its potential use in anticancer therapies, particularly against breast cancer cell lines.

    Industry: It can be used in the formulation of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-hexylthiourea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.

    Pathways Involved: It may inhibit the biosynthesis of essential bacterial lipids, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-hexylthiourea can be compared with other thiourea derivatives, such as:

    1-(4-Chlorophenyl)-3-hexylthiourea: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-(4-Methylphenyl)-3-hexylthiourea: Contains a methyl group instead of bromine, leading to variations in chemical properties and applications.

Uniqueness: The presence of the bromine atom in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other thiourea derivatives.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and exhibit promising biological activities, making it a valuable subject of ongoing research.

Properties

Molecular Formula

C13H19BrN2S

Molecular Weight

315.27 g/mol

IUPAC Name

1-(4-bromophenyl)-3-hexylthiourea

InChI

InChI=1S/C13H19BrN2S/c1-2-3-4-5-10-15-13(17)16-12-8-6-11(14)7-9-12/h6-9H,2-5,10H2,1H3,(H2,15,16,17)

InChI Key

GKJHNPQNZRKRBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=S)NC1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.